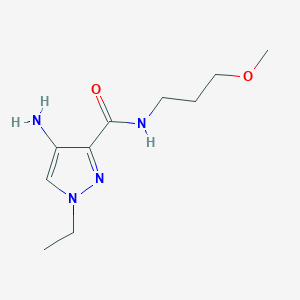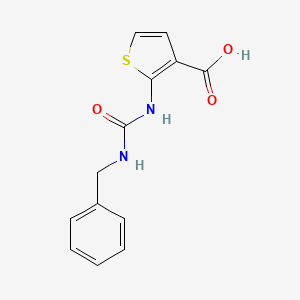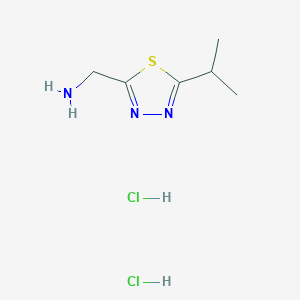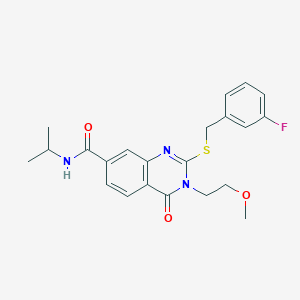![molecular formula C19H18O6 B2698893 6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one CAS No. 904501-16-2](/img/structure/B2698893.png)
6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one” is a complex organic molecule. It contains a trimethoxyphenyl (TMP) group, which is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a trimethoxyphenyl (TMP) group serving as a critical core . This six-membered electron-rich ring is found in a variety of biologically active molecules .Scientific Research Applications
Chemical Structure and Physical Properties
Studies on molecules with furan and benzo[b]furan structures, such as the title molecule, often focus on their unique chemical properties. For instance, the title molecule's structural analogs demonstrate specific twist angles and planarity degrees affecting their physical and chemical behavior. These characteristics influence molecular stacking, interaction potentials, and may dictate solubility and stability, crucial for pharmaceutical and material science applications (H. Fun et al., 2010).
Anticancer and Antiangiogenic Activities
Derivatives of benzo[b]furan, which share core structural features with the specified compound, have shown promising anticancer and antiangiogenic activities. For example, certain 3-arylaminobenzofuran derivatives target the colchicine site on tubulin, showing potent in vitro and in vivo anticancer properties. These compounds, through binding to specific sites on tubulin, exhibit the ability to inhibit cancer cell growth at nanomolar concentrations and possess significant vascular disrupting properties (R. Romagnoli et al., 2015).
Polymer Synthesis and Material Science
The synthesis and study of biobased polymers utilizing furan derivatives highlight the potential of such compounds in creating novel materials. Enzymatic polymerization of furan compounds with various diacid ethyl esters has led to the development of new biobased furan polyesters. These materials show promise in applications ranging from biodegradable plastics to advanced composite materials due to their rigidity and potential for high-performance characteristics (Yi Jiang et al., 2014).
Pyrolysis and Chemical Decomposition
Research into the pyrolysis of furan derivatives, including those structurally related to the specified compound, provides insights into their potential applications in chemical synthesis and energy conversion. The decomposition of furans under high temperatures can lead to the formation of benzene derivatives and polycyclic aromatic hydrocarbons (PAHs), suggesting their use in the synthesis of complex organic compounds and the exploration of alternative energy sources (Shiliang Wu et al., 2016).
Future Directions
The future directions for this compound could involve further exploration of its bioactivity effects. The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . These compounds have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .
properties
IUPAC Name |
(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-10-7-12(20)9-14-16(10)17(21)15(25-14)8-11-5-6-13(22-2)19(24-4)18(11)23-3/h5-9,20H,1-4H3/b15-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZJLOKDDFHIDR-NVNXTCNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylene]benzo[b]furan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methylphenyl)methoxy]pyridin-2-amine](/img/structure/B2698813.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2698814.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B2698815.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2698817.png)
![N-(4-{[4-(dimethylsulfamoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2698818.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2698819.png)
![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2698820.png)

![N-(2-phenylpropyl)-1-(pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2698822.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2698828.png)

![(3-Hydroxy-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4,6-trimethylphenyl)methanone](/img/structure/B2698833.png)